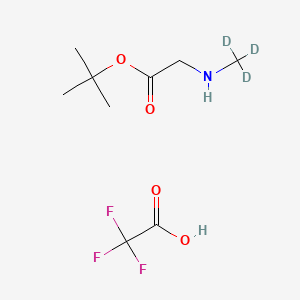

Sarcosine t-butyl ester-d3 (TFA)

Description

BenchChem offers high-quality Sarcosine t-butyl ester-d3 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sarcosine t-butyl ester-d3 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H16F3NO4 |

|---|---|

Poids moléculaire |

262.24 g/mol |

Nom IUPAC |

tert-butyl 2-(trideuteriomethylamino)acetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H15NO2.C2HF3O2/c1-7(2,3)10-6(9)5-8-4;3-2(4,5)1(6)7/h8H,5H2,1-4H3;(H,6,7)/i4D3; |

Clé InChI |

ZYVXOTNFVFLVAC-NXIGQQGZSA-N |

SMILES isomérique |

[2H]C([2H])([2H])NCC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)(C)OC(=O)CNC.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Contextualizing Sarcosine and Its Derivatives in Advanced Biochemical and Chemical Research

Sarcosine (B1681465), or N-methylglycine, is a naturally occurring amino acid derivative. It and its derivatives are intermediates in metabolism and have been the subject of extensive research. In biochemical contexts, sarcosine is studied for its role in various biological processes. Its derivatives, including esters like sarcosine t-butyl ester, are valuable in synthetic chemistry, serving as building blocks for more complex molecules. The t-butyl ester group, in particular, is a common protecting group in peptide synthesis, which can be removed under acidic conditions, often using trifluoroacetic acid (TFA).

Rationale for Deuterium Labeling in Sarcosine T Butyl Ester Systems for Mechanistic and Quantitative Investigations

Deuterium (B1214612), a stable isotope of hydrogen with an additional neutron, effectively doubles the mass of the hydrogen atom without significantly altering its chemical properties. wikipedia.org This mass difference, however, leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This property is the foundation of the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can significantly slow down the rate of reactions involving the cleavage of that bond. wikipedia.orgnih.gov

In the context of Sarcosine (B1681465) t-butyl ester-d3 (TFA), the three deuterium atoms on the methyl group (the d3 designation) make it a valuable tool for:

Mechanistic Studies: By observing the KIE, researchers can determine whether the C-H bond at the labeled position is broken during a reaction's rate-determining step. wikipedia.orgresearchgate.net This provides crucial insights into reaction mechanisms. wikipedia.org

Quantitative Analysis: In techniques like mass spectrometry, the known mass difference between the deuterated and non-deuterated compound allows for its use as an internal standard. This improves the accuracy and precision of quantifying the non-deuterated analogue in complex biological samples.

Overview of Research Paradigms Utilizing Sarcosine T Butyl Ester D3 Tfa As a Specialized Probe

Sarcosine (B1681465) t-butyl ester-d3 (TFA) is primarily used as a specialized probe in a few key research areas:

Metabolic Tracer Studies: The deuterium (B1214612) label allows researchers to trace the metabolic fate of sarcosine or molecules containing the sarcosine moiety within a biological system. By analyzing the distribution of the deuterium label in various metabolites, scientists can map metabolic pathways and fluxes.

Pharmacokinetic Studies: In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. nih.gov Deuterated compounds like Sarcosine t-butyl ester-d3 can be used as internal standards in bioanalytical methods (e.g., LC-MS/MS) to precisely quantify the non-deuterated drug candidate in biological matrices like plasma or urine. nih.govnih.gov This is essential for determining key pharmacokinetic parameters.

Enzyme Mechanism Elucidation: The KIE associated with the C-D bond can be exploited to study the mechanisms of enzymes that metabolize sarcosine or related structures. researchgate.net A significant KIE upon using the deuterated substrate would indicate that C-H bond cleavage is a key step in the enzymatic reaction.

Historical Trajectories of Deuterated Compound Application in Chemical Biology and Analytical Chemistry

Strategies for Deuterium Incorporation at Specific Molecular Positions

A critical aspect of synthesizing Sarcosine (B1681465) t-butyl ester-d3 is the selective introduction of three deuterium atoms onto the N-methyl group. This requires specific precursors and reaction conditions to ensure the label is in the correct position and to prevent isotopic scrambling.

The most direct strategy for achieving specific labeling is to use a starting material that already contains the deuterated methyl group. The synthesis of unlabeled sarcosine can be achieved by reacting chloroacetic acid with methylamine (B109427). wikipedia.org To produce the d3-analogue, a deuterated version of methylamine or a methylating agent is required.

Key precursors and reagents for introducing the CD3 group include:

Deuterated Methylamine (CD3NH2): This is a primary precursor that can be reacted with a glycine (B1666218) equivalent to form sarcosine-d3.

Deuterated Methyl Iodide (CD3I): This reagent can be used to N-methylate glycine. This reaction must be carefully controlled to prevent over-methylation to form dimethylglycine.

Deuterated Sarcosine (N-methyl-d3-glycine): Using pre-synthesized sarcosine-d3 as the starting material is the most straightforward approach for subsequent esterification steps. nih.gov This precursor is commercially available with high isotopic purity. sigmaaldrich.com

Other general deuteration methods, such as H-D exchange reactions using heavy water (D₂O) as the deuterium source, are also employed in the synthesis of deuterated compounds. nih.govmdpi.com These reactions are often facilitated by a catalyst, such as palladium on carbon (Pd/C), and can be performed under various conditions to promote the exchange of protons for deuterons at specific sites. nih.govmdpi.com

Table 1: Key Deuterium Labeling Reagents

| Reagent/Precursor | Formula | Role in Synthesis |

|---|---|---|

| Sarcosine-d3 | CD₃NHCH₂CO₂H | Direct starting material for esterification. sigmaaldrich.com |

| Deuterated Methyl Iodide | CD₃I | N-methylating agent for glycine. |

| Heavy Water | D₂O | Deuterium source for H-D exchange reactions. nih.gov |

Achieving high positional isotopic purity is paramount, as mixtures of isotopologues are typically inseparable by common purification methods like chromatography. nih.gov The goal is to synthesize the active pharmaceutical ingredient (API) with an isotopic purity preferably greater than 98% at the target site. nih.gov

For Sarcosine t-butyl ester-d3, the "d3" designation specifically refers to the three deuterium atoms on the N-methyl group (CD₃). Control is best achieved by starting with a precursor where the label is already in place, such as N-methyl-d3-glycine. nih.govsigmaaldrich.com This strategy avoids potential side reactions or incomplete deuteration that might occur if attempting to introduce the label onto the sarcosine backbone itself. Commercial suppliers often provide sarcosine-d3 with an isotopic purity of 99 atom % D, ensuring a high level of enrichment from the outset. sigmaaldrich.com Subsequent synthetic steps must be designed to use reaction conditions that prevent H-D back-exchange, which could lower the isotopic enrichment. nih.gov

Multi-Step Synthetic Routes to Sarcosine t-butyl Ester-d3

Once the deuterated sarcosine core is obtained, it undergoes further reactions to produce the final t-butyl ester TFA salt. These steps involve standard organic chemistry techniques, adapted for the deuterated system.

The formation of the tert-butyl ester requires the reaction of the carboxylic acid group of sarcosine-d3 with a source of the tert-butyl group. A common method for the tert-butyl esterification of amino acids is the reaction with tert-butyl acetate (B1210297) in the presence of an acid catalyst like perchloric acid. nih.gov

However, the secondary amine of sarcosine is nucleophilic and can interfere with the esterification reaction or lead to unwanted side reactions. libretexts.org To prevent this, the amine group must be temporarily masked with a protecting group. This is a fundamental strategy in peptide synthesis and organic chemistry. wikipedia.orgnih.gov

Boc Protection: A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group. Sarcosine-d3 can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form Boc-Sarcosine-d3.

Esterification: The resulting Boc-protected acid can then be safely esterified to form Boc-Sarcosine-d3 t-butyl ester.

Deprotection: The Boc group is acid-labile and is typically removed using a strong acid, such as trifluoroacetic acid (TFA). nih.goviris-biotech.de This deprotection step conveniently leads to the formation of the desired trifluoroacetate (B77799) salt in the same step.

The choice of protecting group is critical and must be "orthogonal" to the ester, meaning the protecting group can be removed without cleaving the t-butyl ester. iris-biotech.de The Boc/t-butyl combination is a classic example of non-orthogonal protection, as both are removed by strong acid. A more orthogonal approach, if needed, would involve a base-labile protecting group like Fmoc (9-fluorenylmethyloxycarbonyl) for the amine, which can be removed with a base like piperidine, leaving the acid-labile t-butyl ester intact. wikipedia.orgiris-biotech.de For the synthesis of this specific compound, simultaneous deprotection and salt formation is an efficient route.

Table 2: Protecting Group Strategies in Amino Acid Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) nih.gov |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) wikipedia.org |

| Benzyl | Bn | Carboxylic Acid / Alcohol | Hydrogenolysis libretexts.org |

The final compound is isolated as a trifluoroacetate (TFA) salt. lgcstandards.com This salt formation is often a direct consequence of the synthetic route. As mentioned, using TFA to remove an acid-sensitive protecting group like Boc from the nitrogen atom will protonate the newly freed amine, forming the ammonium (B1175870) salt with trifluoroacetate as the counter-ion. nih.govrsc.org

Trifluoroacetic acid is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (HPLC). nih.gov It forms strong ionic pairs with positively charged amines, facilitating their separation. nih.gov If the compound is purified via this method, it will typically be isolated as the TFA salt.

Purification of the final product aims to remove any unreacted starting materials, by-products, and excess reagents.

Crystallization: If the TFA salt is a stable, crystalline solid, it can be purified by recrystallization from an appropriate solvent system.

Chromatography: Column chromatography is a standard method for purifying organic compounds. For polar, charged molecules like amino acid derivatives, reverse-phase HPLC is highly effective.

Washing/Extraction: If the goal were to obtain the free amine instead of the salt, the TFA salt would be dissolved and washed with a basic aqueous solution, such as sodium bicarbonate, to neutralize the acid and deprotonate the amine. researchgate.net However, for the target compound, this step is omitted to preserve the trifluoroacetate salt form.

Optimization of Synthetic Yields and Isotopic Enrichment

Optimizing Chemical Yield: Standard optimization protocols are applied, including adjusting reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of catalyst and solvent. Each step, from the initial deuteration to the final salt formation and purification, must be fine-tuned to favor the desired product and minimize the formation of by-products. For instance, a patented synthesis method for unlabeled sarcosine highlights how the choice of catalyst and reaction conditions can simplify the process and improve product purity. google.com

Optimizing Isotopic Enrichment: Maintaining high isotopic enrichment is crucial for deuterated compounds. acs.org

High-Purity Precursors: The synthesis must start with precursors of the highest available isotopic purity (e.g., Sarcosine-d3 with >99% D). sigmaaldrich.com

Minimizing H-D Exchange: Reaction conditions must be carefully chosen to avoid unintentional H-D exchange. This means avoiding strongly acidic or basic conditions in the presence of protonated solvents (like water or methanol) at steps where the deuterium label could become labile.

Anhydrous Conditions: Many steps, particularly those involving reactive intermediates, are performed under anhydrous (dry) conditions to prevent the introduction of protons from ambient moisture.

By carefully controlling the synthetic pathway and purification methods, Sarcosine t-butyl ester-d3 (TFA) can be produced with high chemical and isotopic purity, suitable for its intended research applications.

Applications in Biochemical Research and Chemical Biology

Use as a Labeled Substrate for Enzyme Activity Assays (In vitro studies)

Stable isotope labeling is a powerful strategy in enzymology for tracing the metabolic fate of a substrate without the complications of radioactivity. chempep.com The deuterium (B1214612) label on Sarcosine (B1681465) t-butyl ester-d3 (TFA) allows for its unambiguous detection and quantification by mass spectrometry, making it an ideal substrate for detailed kinetic studies of enzymes that process sarcosine.

Sarcosine oxidase is a flavoprotein that catalyzes the oxidative demethylation of sarcosine to yield glycine (B1666218), formaldehyde, and, under aerobic conditions, hydrogen peroxide. There are distinct classes of this enzyme, including monomeric (MSOX) and heterotetrameric (TSOX) forms found in bacteria. The characterization of these enzymes involves determining key kinetic parameters to understand their efficiency and substrate specificity.

In a typical enzyme assay, Sarcosine t-butyl ester-d3 would be used as the substrate. The t-butyl ester would first be cleaved by esterases present in the system or removed chemically to yield sarcosine-d3. The reaction progress can then be monitored by quantifying the formation of the deuterated glycine product using mass spectrometry. This approach allows for the precise determination of kinetic constants such as Km (Michaelis constant) and kcat (turnover number), providing insight into the enzyme's catalytic mechanism. The use of a deuterated substrate can also help to probe for kinetic isotope effects (KIE), which can reveal whether the C-H bond cleavage step is rate-limiting in the catalytic cycle. acs.org

Table 1: Kinetic Parameters of Monomeric Sarcosine Oxidase (MSOX) from Bacillus sp. B-0618 (Note: This table is illustrative of typical data obtained from such characterization studies. The values are for the unlabeled substrate.)

| Substrate | Apparent Km | Apparent kcat |

| Sarcosine | Value | Value |

| N-Ethylglycine | Value | Value |

| L-Proline | Value | Value |

Investigating how different molecules inhibit enzyme activity is fundamental to drug discovery and for understanding biological pathways. Labeled substrates like Sarcosine t-butyl ester-d3 (TFA) are highly effective in competitive inhibition assays. In this setup, the enzyme is incubated with the labeled substrate and a potential inhibitor.

The inhibitor's potency (often expressed as an IC₅₀ or Kᵢ value) is determined by measuring its ability to compete with the labeled substrate and reduce the rate of labeled product formation. The sensitivity of mass spectrometry allows researchers to detect minute changes in product levels, making this a highly accurate method. The use of a stable isotope-labeled substrate ensures that the signal being measured is unequivocally from the enzymatic reaction of interest, avoiding confounding signals from other components in the assay mixture.

Investigating Cellular Transport Mechanisms of Sarcosine Derivatives (In vitro cellular models)

Understanding how amino acids and their derivatives cross cell membranes is crucial for cell biology and pharmacology. Isotope labeling is a key method for studying these transport processes. nih.gov While direct studies on Sarcosine t-butyl ester-d3 (TFA) transport are not widely published, the methodology is well-established using other labeled amino acids. chempep.comnih.gov

In a typical in vitro cellular model, cells are cultured and then incubated with a medium containing Sarcosine t-butyl ester-d3 (TFA). After a specific time, the cells are washed and lysed. The amount of the deuterated compound that has been transported into the cells is then quantified using mass spectrometry. This technique, known as a stable isotope labeling by amino acids in cell culture (SILAC), allows for precise measurement of uptake kinetics. nih.gov By performing these experiments under various conditions (e.g., in the presence of known transport inhibitors or by varying substrate concentration), researchers can characterize the specific transporters involved in sarcosine uptake and how this process is regulated. The t-butyl ester group may also be studied for its influence on membrane permeability compared to the free amino acid.

Development of Labeled Probes for Target Identification and Validation (Focus on research tool development)

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study that target's function in a cellular context. nih.gov Isotopically labeled compounds like Sarcosine t-butyl ester-d3 (TFA) can serve as foundational molecules for the development of such probes.

The deuterium label acts as a unique mass tag that facilitates the identification of the probe and its binding partners. For example, in a pull-down experiment, a derivative of the deuterated probe could be immobilized on a resin. When a cell lysate is passed over the resin, the target protein and any associated proteins will bind to the probe. After washing away non-specific binders, the bound proteins can be eluted and identified using mass spectrometry. The deuterium label helps confirm the presence and integrity of the probe throughout the experiment. Furthermore, deuteration can sometimes improve the properties of small molecules, such as increasing photostability in fluorescent probes, although this is context-dependent. researchgate.netbiorxiv.org

Applications in Isotope-Edited Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution information about protein-ligand interactions. nih.gov Isotope-editing is an advanced NMR method that simplifies complex spectra by selectively detecting signals from the labeled parts of a molecule. nih.gov Sarcosine t-butyl ester-d3 (TFA) is well-suited for these studies due to both its deuterium label and its t-butyl group.

The t-butyl group provides a strong, sharp signal in the ¹H NMR spectrum because its nine protons are chemically equivalent and rotate rapidly. nih.gov This intense signal can be easily observed even against the complex background of signals from a large protein. When the ligand binds to the protein, this signal can be used to detect binding and to observe Nuclear Overhauser Effects (NOEs) between the ligand's t-butyl group and nearby protons on the protein. These NOEs provide distance constraints that help to map the ligand's binding site and orientation on the protein surface. nih.govnih.gov

The deuterium (d3) label on the methyl group serves a different but complementary purpose in isotope-edited or isotope-filtered NMR experiments. Deuterium is NMR-silent in ¹H experiments, so replacing protons with deuterium in specific locations on the ligand can help simplify crowded spectral regions and aid in the assignment of signals. nih.gov This combination of a t-butyl group for strong signal detection and deuterium labeling for spectral simplification makes this compound a sophisticated tool for detailed structural studies of protein-ligand complexes. nih.govnih.gov

Table 2: Features of Sarcosine t-butyl ester-d3 (TFA) for NMR Studies

| Molecular Feature | Application in NMR Spectroscopy | Benefit |

| t-Butyl Group | Provides an intense, sharp singlet in ¹H NMR spectra. nih.gov | Easily detectable signal for monitoring binding and for NOE-based distance measurements to the protein. nih.govresearchgate.net |

| Deuterium (d3) Label | Serves as a stable isotope for editing/filtering experiments. nih.gov | Simplifies complex spectra, aiding in signal assignment and structural analysis. nih.govnih.gov |

Emerging Research Directions and Future Prospects for Sarcosine T Butyl Ester D3 Tfa

Development of Novel Synthetic Routes with Enhanced Isotopic Purity

The utility of a deuterated internal standard is critically dependent on its isotopic purity—the percentage of molecules correctly labeled with the desired number of deuterium (B1214612) atoms at the specified positions. The development of novel synthetic methodologies is focused on achieving high isotopic fidelity (>98-99%) and regioselectivity, minimizing the presence of unlabeled or partially labeled species that could interfere with quantification. rsc.org

Recent advancements in this area include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: Modern methods utilize transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source like heavy water (D₂O) or deuterium gas (D₂). nih.gov These methods offer environmentally benign routes to deuteration and can achieve high levels of isotopic enrichment. For example, a Pd/C-Al-D₂O system facilitates the in situ generation of D₂ gas, enabling the chemo- and regioselective deuteration of amino acids and other building blocks. nih.gov

Use of Deuterated Precursors: Synthesis can proceed from simple, commercially available deuterated starting materials. researchgate.netbeilstein-journals.org This "classical" approach allows for precise control over the location of the deuterium labels. For instance, α-deuterated α-amino acids can be prepared in enantiomerically pure form with up to 99% deuteration through dynamic kinetic resolution of intermediate Ni(II) complexes. rsc.org Similarly, deuterated enaminones, which are versatile intermediates for nitrogenous heterocycles, can be synthesized using deuterated methyl formate (DCO₂Me) with high isotopic fidelity. nih.gov

Selective Protonation/Deuteration: Novel methods for preparing selectively deuterated aromatic amino acids have been developed that achieve isotopic substitution levels greater than 95%. nih.gov These techniques allow for the precise placement of deuterium, which is crucial for specific applications in structural biology and mechanistic studies.

The ongoing goal of these synthetic strategies is to produce deuterated standards that are cost-effective, highly pure, and stable, ensuring their reliability in sensitive analytical applications.

Exploration of Advanced Chromatographic and Spectrometric Techniques for Labeled Compound Analysis

The precise characterization of isotopically labeled compounds is essential to validate their identity, purity, and concentration. While standard techniques are well-established, emerging technologies offer unprecedented levels of detail and accuracy.

Established Methods:

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a rapid and highly sensitive method used to confirm the mass of the labeled compound and determine its isotopic enrichment. By resolving the H/D isotopologue ions, HRMS can calculate the percentage of the desired labeled species, accounting for the natural isotopic abundance of other elements in the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the structural integrity of the molecule and verifying the exact position of the deuterium labels. rsc.org While HRMS confirms the what (mass), NMR confirms the where (location of labels).

Emerging Techniques:

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a powerful gas-phase technique that provides a complete description of a sample's isotopic composition. acs.org Unlike NMR or HRMS, MRR can unambiguously differentiate and quantify distinct isotopomers (molecules with the same isotopic composition but different label positions) and isotopologues (molecules that differ in isotopic composition) within a complex mixture, often without the need for chromatographic separation. nih.govnih.gov This is possible because each unique isotopomer has a distinct set of moments of inertia, resulting in a unique rotational spectrum. researchgate.net The high resolution of MRR virtually eliminates spectral overlap, allowing for the precise quantification of impurities, which can then be used to optimize synthetic reaction conditions to enhance isotopic purity. acs.org

| Analytical Technique | Primary Function | Key Advantage | Limitation |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic enrichment and confirms molecular weight. | High sensitivity, rapid analysis. nih.gov | Cannot differentiate between positional isotopomers. acs.org |

| Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and position of labels. | Provides definitive structural information. rsc.org | Lower sensitivity compared to MS; complex spectra. |

| Molecular Rotational Resonance (MRR) | Unambiguously identifies and quantifies all isotopomers. | Exceptional specificity and resolution without chromatography. nih.gov | Requires gas-phase sample; emerging technology. |

Integration into Multi-Omics Research for Comprehensive Biochemical Profiling

Stable isotope-labeled internal standards like Sarcosine (B1681465) t-butyl ester-d3 are indispensable tools in the fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins. thermofisher.com In these "omics" studies, hundreds to thousands of analytes are measured across large numbers of biological samples. Deuterated standards are crucial for ensuring the accuracy and reproducibility of these measurements. clearsynth.com

The primary roles of deuterated internal standards in multi-omics research include:

Accurate Quantification: By adding a known amount of the deuterated standard to each sample, researchers can accurately determine the concentration of the corresponding endogenous (unlabeled) analyte. clearsynth.com The standard and the analyte behave nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer. researchgate.net

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of an analyte, either suppressing or enhancing its signal. texilajournal.com Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable reference to normalize the signal and correct for these variations. thermofisher.com

Method Validation and Standardization: These standards are essential for validating the robustness and reliability of analytical methods. clearsynth.com They enable the standardization of assays across different batches, laboratories, and instrument platforms, which is critical for translating research findings into clinical applications. thermofisher.com

The integration of deuterated standards enables the high-throughput, quantitative analysis required for biomarker discovery, metabolic flux analysis, and building comprehensive biochemical profiles of health and disease. creative-proteomics.com

Potential for Derivatization into New Labeled Probes for Specific Research Questions

Beyond its direct use as an internal standard, a deuterated building block like Sarcosine t-butyl ester-d3 can serve as a precursor for the synthesis of more complex, isotopically labeled molecules. These molecules can then be used as probes to investigate specific biological pathways or reaction mechanisms.

The deuterium atoms act as a "heavy" tag that is stable and non-radioactive. This approach is particularly valuable in:

Metabolic Tracing: Deuterated compounds can be introduced into biological systems to trace their metabolic fate. By analyzing the incorporation of deuterium into various metabolites using mass spectrometry, researchers can map metabolic pathways and quantify fluxes. nih.gov

Synthesis of Labeled Pharmaceuticals: Deuterated reagents are increasingly used in multicomponent reactions (MCRs) to generate libraries of deuterium-labeled products. beilstein-journals.org This strategy can be used to synthesize deuterated versions of existing drugs or new chemical entities. The deuterium label can alter the drug's metabolic profile, sometimes leading to improved pharmacokinetic properties due to the kinetic isotope effect. nih.gov

Enzymatic Synthesis of Probes: Labeled precursors can be used in enzymatic reactions to create complex biological probes. For example, an enzymatic approach has been developed for the synthesis of deuterated ribonucleoside 5'-triphosphates from isotopically labeled precursors, which are then used to study RNA structure via NMR. scienceopen.com

This derivatization potential allows a simple labeled molecule to become a versatile tool for creating custom probes tailored to specific research questions in biochemistry and drug discovery.

Computational Chemistry Approaches to Predict Isotopic Effects and Reaction Mechanisms

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). ebsco.comwikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a stronger, lower-energy carbon-deuterium (C-D) bond. ebsco.com Computational chemistry provides powerful tools to predict and interpret these effects, offering deep insights into reaction mechanisms.

Key computational approaches include:

Transition State Theory: This theory is the foundation for calculating KIEs. Computational models are used to determine the potential energy surface of a reaction, identifying the structures and energies of the reactants and the transition state. wikipedia.org

The Bigeleisen-Mayer Equation: Developed in the 1940s, this equation provides a framework for calculating isotope effects based on the vibrational frequencies of the molecules in their ground and transition states. wikipedia.orgresearchgate.net Modern computational methods, such as Density Functional Theory (DFT), are used to calculate these frequencies with high accuracy. rutgers.edu Corrections for quantum mechanical tunneling, where a particle can pass through an energy barrier rather than over it, are often included, especially for reactions involving hydrogen transfer. acs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions occurring in complex environments, such as within an enzyme, hybrid QM/MM methods are employed. These models treat the reacting atoms with high-level quantum mechanics while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. acs.org This allows for the accurate prediction of KIEs in biological systems.

These computational approaches are vital for elucidating reaction mechanisms, validating experimental results, and rationally designing molecules—including deuterated drugs with enhanced metabolic stability. researchgate.net They help explain why a deuterated standard might behave slightly differently from its unlabeled counterpart and provide a theoretical basis for the application of isotopic labeling in mechanistic studies. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.